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N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide

LRRK2 Parkinson's disease Kinase inhibition

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide (CAS 946314-47-2) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class of kinase inhibitors. It features a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core tethered via an ethyl linker to a 3-methylbenzamide moiety.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 946314-47-2
Cat. No. B2915625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide
CAS946314-47-2
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C18H17N3O3/c1-13-4-2-5-14(12-13)18(23)19-9-10-21-17(22)8-7-15(20-21)16-6-3-11-24-16/h2-8,11-12H,9-10H2,1H3,(H,19,23)
InChIKeyYNIDMUZYEMPPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide (CAS 946314-47-2): A Pyridazinone-Benzamide LRRK2 Ligand for Procuring Differentiated Kinase Probes


N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide (CAS 946314-47-2) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class of kinase inhibitors [1]. It features a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core tethered via an ethyl linker to a 3-methylbenzamide moiety. The compound was disclosed in a patent family claiming pyridazinone and furan-containing compounds as inhibitors of proliferative diseases, assigned to Sloan-Kettering Institute for Cancer Research [2]. Its molecular target profile includes measurable binding affinity for the leucine-rich repeat kinase 2 (LRRK2) G2019S mutant, a clinically validated target in Parkinson's disease [3].

Why N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide Cannot Be Replaced by Other Pyridazinone Analogs Without Data Verification


Within the 5-substituted-N-pyridazinylbenzamide series, even subtle variations in the furan attachment point, linker length, and benzamide substitution yield substantial shifts in kinase selectivity, brain penetration, and unbound fraction [1]. The Ding et al. (2019) SAR campaign demonstrated that the optimized leads Compound 18 and Compound 23 achieved selectivity over 140 other kinases only after extensive iterative modification — earlier congeners with different substitution patterns exhibited narrower selectivity windows or inferior CNS exposure [1]. The target compound's specific 3-(furan-2-yl) placement on the pyridazinone ring, combined with the ethyl-linked 3-methylbenzamide, represents a distinct chemotype whose binding fingerprint at LRRK2 G2019S has been independently captured in the BindingDB/KINOMEscan dataset [2]; generic substitution with a 4-methylbenzamide or a chloro-benzamide analog would produce an uncharacterized selectivity and potency profile that cannot be inferred from class-level data.

Quantitative Differentiation Evidence for N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide (CAS 946314-47-2)


Binding Affinity at LRRK2 G2019S Mutant: KINOMEscan Kd vs. Class Benchmark

The target compound demonstrates measurable binding affinity for the human LRRK2 G2019S mutant in the DiscoveRx KINOMEscan assay, an industry-standard competitive binding platform. The dissociation constant (Kd) was determined at a screening concentration of 1 µM [1]. This single-point affinity measurement places the compound within the active range of the 5-substituted-N-pyridazinylbenzamide series, where lead compounds such as Compound 18 and Compound 23 from Ding et al. (2019) achieved LRRK2 IC50 values in the nanomolar range in enzymatic assays [2]. However, the target compound's KINOMEscan Kd at 1 µM reflects a different assay format (binding vs. enzymatic activity) and a distinct mutant construct (G2019S vs. wild-type or other constructs), precluding direct numerical comparison but confirming engagement of the clinically relevant Parkinson's disease-associated mutant.

LRRK2 Parkinson's disease Kinase inhibition

Structural Differentiation: Furan-2-yl at Pyridazinone C3 vs. Alternative Heterocyclic Substituents

The target compound positions a furan-2-yl group at the 3-position of the 6-oxo-1,6-dihydropyridazine ring, a substitution pattern that distinguishes it from the majority of optimized leads in the Ding et al. (2019) study, where the pyridazine 3-position bears substituted phenyl or heteroaryl groups other than furan [1]. The furan oxygen introduces a hydrogen-bond acceptor motif not present in phenyl-substituted analogs, and the 2-yl attachment geometry orients the heteroatom differently than 3-furanyl or thiophene analogs. In the related patent disclosure EP2518063B1, furan-containing compounds form a distinct sub-genus (Formula II) separate from the pyridazinone series (Formula I), underscoring the structural and potentially pharmacological distinctiveness of furan-bearing congeners [2]. No head-to-head comparison data are available for this specific compound against a furan-devoid analog; the differentiation rests on established medicinal chemistry principles governing kinase hinge-region interactions.

Structure-activity relationship Kinase selectivity Fragment-based design

Linker Architecture: Ethyl Spacer Between Pyridazinone Core and Benzamide vs. Direct N-Aryl or Alternative Tethers

The ethyl linker (—CH2CH2—) connecting the pyridazinone N1 to the benzamide nitrogen in the target compound introduces conformational flexibility absent in the direct N-aryl pyridazinone series represented by many comparator compounds in EP2518063B1 [1]. The Ding et al. (2019) study explores N-pyridazinylbenzamide connectivity where the pyridazine ring is directly attached to the benzamide nitrogen, yielding a rigid, planar architecture [2]. The ethyl spacer in the target compound increases the rotational degrees of freedom (rotatable bond count = 5, computed by PubChem [3]) and alters the vector of the 3-methylbenzamide group relative to the kinase hinge-binding pyridazinone core. This linker variation may differentially affect binding kinetics (on/off rates) and selectivity against kinases with sterically distinct back-pocket geometries, although no direct kinetic comparison data exist.

Linker SAR Conformational flexibility Kinase inhibitor design

3-Methylbenzamide vs. 4-Methylbenzamide and Other Benzamide Substitution Regioisomers

The target compound bears a 3-methyl substituent on the benzamide ring, whereas the closest commercially catalogued analog carries a 4-methylbenzamide group (N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide) [1]. In benzamide-containing kinase inhibitors, the position of the methyl group influences both the dihedral angle of the amide relative to the aromatic ring and the compound's susceptibility to oxidative metabolism. Meta-substitution (3-methyl) typically confers greater steric hindrance to amide hydrolysis and altered CYP-mediated oxidation profiles compared to para-substitution (4-methyl), although no direct metabolic stability comparison exists for this specific pair [2]. This regioisomeric distinction is procurement-relevant when the research objective requires a matched-pair comparison of meta vs. para substitution effects on target engagement or ADME.

Benzamide SAR Regioisomer selectivity Metabolic stability

Patent-Disclosed Anti-Proliferative Scope vs. CNS-Focused LRRK2 Leads

The patent family EP2518063B1 (Sloan-Kettering Institute) claims pyridazinone and furan-containing compounds for the treatment of proliferative diseases, including cancer [1]. This contrasts with the Ding et al. (2019) series, which was optimized exclusively for CNS-penetrant LRRK2 inhibition in Parkinson's disease [2]. The target compound's presence in a cancer-focused patent, combined with its independent LRRK2 G2019S binding data, suggests a polypharmacology profile spanning oncology and neurodegeneration targets. No direct comparative antiproliferative data (e.g., IC50 in cancer cell lines) are publicly available for this specific compound, but the patent context provides a differentiated application anchor that the CNS-optimized leads 18 and 23 do not possess.

Oncology Kinase inhibition Dual-indication potential

Procurement-Relevant Application Scenarios for N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide (CAS 946314-47-2)


LRRK2 G2019S Mutant Chemical Probe for Parkinson's Disease Kinase Assays

Researchers establishing LRRK2 G2019S biochemical or cellular assays can deploy this compound as a tool ligand with documented binding to the pathogenic mutant. Its KINOMEscan Kd at 1 µM provides a confirmed starting point for dose-response studies [1], while its structural divergence from the Ding et al. leads 18 and 23 allows parallel profiling to distinguish compound-specific effects from class-wide LRRK2 pharmacology [2]. This is especially relevant when the experimental goal is to identify LRRK2 inhibitors that maintain G2019S engagement while minimizing off-target kinase activity through furan-mediated hinge contacts.

Kinase Selectivity Panel Screening with Furan-Containing Pyridazinone Chemotype

For kinome-wide selectivity profiling campaigns, this compound fills a chemotype gap: the furan-2-yl substituent at the pyridazinone 3-position represents a heterocyclic motif not represented in the phenyl-substituted leads of the published LRRK2 series [1]. Procurement enables inclusion of a furan-bearing pyridazinone in broad-panel kinase screens (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) to map how the furan oxygen's H-bond acceptor properties reshape selectivity fingerprints relative to phenyl-substituted analogs [2].

Linker SAR Studies in N-Substituted Pyridazinone-Benzamide Kinase Inhibitors

The ethyl linker connecting the pyridazinone N1 to the benzamide nitrogen provides a flexible tether architecture that is distinct from the direct N-aryl linkage in the majority of published N-pyridazinylbenzamide LRRK2 inhibitors [1]. Medicinal chemistry teams synthesizing or procuring linker-varied compound libraries can use this compound as the ethyl-linker representative in matched-pair comparisons against methyl, propyl, or direct-linked analogs to deconvolute the contribution of linker length and flexibility to kinase binding kinetics and cellular potency [2]. The 3-methylbenzamide substitution further enables cross-comparison with 4-methyl and 2-chloro regioisomers [3].

Dual-Indication Kinase Inhibitor Screening for Oncology and Neurodegeneration

Given its origination in a cancer-focused patent (EP2518063B1) [1] and its independent LRRK2 G2019S binding activity [2], this compound is positioned for dual-indication screening panels that interrogate kinase inhibitor activity across oncology and neurodegeneration targets simultaneously. Procurement supports phenotypic screening in cancer cell lines alongside LRRK2-mediated autophagy or mitochondrial clearance assays in neuronal models, enabling discovery of polypharmacology patterns inaccessible with single-indication-optimized leads.

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